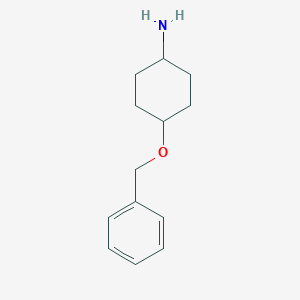

Trans-4-(benzyloxy)cyclohexanamine

Description

Significance of Cyclohexanamine Scaffolds in Organic Synthesis and Medicinal Chemistry Research

The cyclohexanamine scaffold, a cyclohexane (B81311) ring bearing an amino group, is a privileged structure in the fields of organic synthesis and medicinal chemistry. atamanchemicals.comresearchgate.net This framework is a key component in a wide array of biologically active compounds and serves as a versatile intermediate in the synthesis of pharmaceuticals and fine chemicals. atamanchemicals.comgoogle.com

In medicinal chemistry, the cyclohexanamine motif is present in drugs with diverse therapeutic applications, including anesthetics, analgesics, bronchodilators, and mucolytics. wikipedia.orgwikipedia.orgtaylorandfrancis.com For instance, the well-known anesthetic ketamine is a cyclohexylamine (B46788) derivative. taylorandfrancis.com The lipophilic nature of the cyclohexane ring allows for effective passage through biological membranes, a crucial factor for drug efficacy. The amino group, on the other hand, provides a site for hydrogen bonding and salt formation, which can enhance a molecule's solubility and binding affinity to biological targets. atamanchemicals.com

The utility of cyclohexanamine derivatives extends to their role as precursors in the synthesis of various organic compounds. They are used to create sulfenamide-based reagents that act as accelerators in the vulcanization of rubber and are also employed as corrosion inhibitors. atamanchemicals.com The adaptability of the cyclohexanamine scaffold allows chemists to introduce a variety of functional groups, leading to the generation of large libraries of compounds for drug discovery and material science applications.

Stereochemical Considerations in Cyclohexane Derivatives: Focus on trans-1,4-Disubstitution

The three-dimensional arrangement of atoms, or stereochemistry, is a critical factor in determining the physical and biological properties of cyclohexane derivatives. For 1,4-disubstituted cyclohexanes, two geometric isomers are possible: cis and trans. libretexts.org In the cis isomer, both substituents are on the same side of the ring, while in the trans isomer, they are on opposite sides. minia.edu.egvaia.com

Cyclohexane predominantly adopts a chair conformation to minimize steric strain. In this conformation, substituents can occupy one of two positions: axial (perpendicular to the general plane of the ring) or equatorial (in the general plane of the ring). mvpsvktcollege.ac.invaia.com Bulky substituents in the axial position experience unfavorable steric interactions with the other axial hydrogens on the same side of the ring, known as 1,3-diaxial interactions. vaia.commvpsvktcollege.ac.in

For 1,4-disubstituted cyclohexanes, the trans isomer is generally more stable than the cis isomer. vaia.comvaia.com This is because in the trans configuration, both substituents can occupy the more spacious equatorial positions, thus avoiding the destabilizing 1,3-diaxial interactions. vaia.comlibretexts.org In contrast, the cis isomer must have one substituent in an axial position and the other in an equatorial position, leading to greater steric strain. vaia.com This preference for the diequatorial conformation in the trans isomer makes it a more predictable and rigid scaffold for designing molecules with specific spatial orientations. libretexts.org

Table 1: Stability of 1,4-Disubstituted Cyclohexane Isomers

| Isomer | Substituent Positions in Most Stable Chair Conformation | Relative Stability |

|---|---|---|

| trans | Equatorial, Equatorial | More stable |

| cis | Equatorial, Axial | Less stable |

Role of the Benzyloxy Functional Group in Enabling Complex Chemical Structures

The benzyloxy group, a benzyl (B1604629) group (C6H5CH2–) attached to the rest of the molecule via an oxygen atom, plays a crucial role as a protecting group in multi-step organic synthesis. organic-chemistry.orgwikipedia.org Protecting groups are temporarily installed to mask a reactive functional group, such as an alcohol, preventing it from undergoing unwanted reactions while other parts of the molecule are being modified. wikipedia.org

The benzyloxy group is particularly useful for protecting alcohols due to its stability under a wide range of reaction conditions, including acidic and basic environments. organic-chemistry.orgchem-station.com It can be introduced using methods like the Williamson ether synthesis, which involves reacting the alcohol with a benzyl halide in the presence of a base. organic-chemistry.orgyoutube.com

A key advantage of the benzyloxy group is that it can be selectively removed under relatively mild conditions, a process known as deprotection. thieme-connect.com The most common method for cleaving a benzyl ether is through catalytic hydrogenolysis, where the compound is treated with hydrogen gas in the presence of a palladium catalyst. organic-chemistry.orgyoutube.com This reaction regenerates the original alcohol and produces toluene (B28343) as a byproduct, which is typically easy to remove. youtube.com This reliable method of installation and removal allows chemists to perform complex transformations on other parts of a molecule without affecting the hydroxyl group. libretexts.org

Table 2: Common Methods for Benzyl Ether Protection and Deprotection

| Process | Reagents and Conditions | Notes |

|---|---|---|

| Protection (Benzylation) | Benzyl bromide (BnBr) or benzyl chloride (BnCl), strong base (e.g., NaH) | A common method based on the Williamson ether synthesis. organic-chemistry.orgyoutube.com |

| Deprotection (Debenzylation) | H2, Palladium on carbon (Pd/C) | A widely used and mild method (catalytic hydrogenolysis). organic-chemistry.orgyoutube.com |

| Deprotection (Acidic) | Strong acids | Limited to substrates that are not sensitive to acid. organic-chemistry.org |

| Deprotection (Oxidative) | DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) | Useful for p-methoxybenzyl (PMB) ethers. organic-chemistry.org |

Overview of Research Directions Involving trans-4-(Benzyloxy)cyclohexanamine (B123723) and Its Analogs

The unique structural features of this compound make it and its analogs valuable intermediates in various research areas, particularly in the synthesis of pharmacologically active agents. The trans-1,4-disubstituted cyclohexane core provides a rigid and well-defined three-dimensional structure, which is often desirable for optimizing interactions with biological targets.

One significant area of research is the development of antipsychotic drugs. For example, a key structural element of the drug cariprazine, which is used to treat bipolar I disorder, is a trans-4-substituted cyclohexane-1-amine. nih.govresearchgate.net Research has focused on stereoselective methods to produce these trans-isomers in high purity, sometimes employing biocatalytic approaches using transaminases. nih.govresearchgate.net

Furthermore, analogs of this compound are explored in the development of other therapeutic agents. The ability to modify both the amine and the benzyloxy group allows for the creation of diverse molecular libraries. For example, the benzyloxy group can be deprotected to reveal a hydroxyl group, which can then be further functionalized. The amine can be acylated or alkylated to introduce a wide range of substituents. These modifications are crucial in structure-activity relationship (SAR) studies, where chemists systematically alter the structure of a lead compound to improve its potency, selectivity, and pharmacokinetic properties. The synthesis of N-(4-(benzyloxy)benzyl)-4-aminoquinolines as potential antitubercular agents is one such example of how this scaffold can be elaborated. nih.gov

The synthesis of trans-4-methylcyclohexylamine, an analog where the benzyloxy group is replaced by a methyl group, is an important intermediate for various pharmaceuticals, including the antidiabetic drug glimepiride. google.comgoogle.com This highlights the broader utility of the trans-4-substituted cyclohexanamine scaffold in medicinal chemistry.

Structure

3D Structure

Properties

IUPAC Name |

4-phenylmethoxycyclohexan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c14-12-6-8-13(9-7-12)15-10-11-4-2-1-3-5-11/h1-5,12-13H,6-10,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEJZOTXVZFPSPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1N)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50540789 | |

| Record name | 4-(Benzyloxy)cyclohexan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50540789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98454-39-8 | |

| Record name | 4-(Benzyloxy)cyclohexan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50540789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Trans 4 Benzyloxy Cyclohexanamine and Its Derivatives

Stereoselective Synthesis of Cyclohexanamine Cores

The cyclohexanamine core is a prevalent scaffold in numerous biologically active molecules. rsc.org The spatial arrangement of substituents on the cyclohexane (B81311) ring is crucial for biological activity, making stereoselective synthesis a paramount objective.

Strategies for Achieving trans-Diastereoselectivity

Achieving a trans-configuration in 1,4-disubstituted cyclohexanes is a common challenge in organic synthesis. Several strategies have been developed to control the diastereoselectivity of these systems.

One effective method involves the Miyaura 1,4-conjugate addition of a suitable boronic acid to a cyclohexenone derivative. For instance, the addition of phenylboronic acid to 1-cyclohex-2-enone can produce a ketone intermediate. Subsequent reduction of this ketone can be controlled to yield either the axial or equatorial alcohol with high diastereoselectivity by carefully selecting the hydride source. beilstein-journals.org Steric control during the reduction step is a key factor in favoring the formation of the trans-isomer. beilstein-journals.orgnumberanalytics.com

Another approach utilizes intramolecular reactions on pre-functionalized precursors. For example, chiral 7-oxo-2-enimides, derived from syn-aldol products, can undergo a conjugate addition with organocopper or organoaluminum reagents. The resulting enolates can then participate in an intramolecular aldol (B89426) or Mannich reaction to form cyclohexanols and cyclohexylamines with excellent stereocontrol. nih.gov

Furthermore, photoredox catalysis has emerged as a powerful tool for stereoselective synthesis. An intermolecular [4+2] cycloaddition of benzocyclobutylamines with α-substituted vinylketones, enabled by photoredox catalysis, provides access to highly functionalized cyclohexylamine (B46788) derivatives with excellent diastereoselectivities. rsc.orgresearchgate.net

The choice of solvent and temperature can also significantly influence diastereoselectivity. Lowering the reaction temperature often enhances the preference for one diastereomer by reducing the available energy for the reaction to overcome the higher energy transition state of the alternative diastereomer. numberanalytics.com

Asymmetric Synthesis Techniques, Including Chiral Phosphoric Acid Catalysis

Asymmetric synthesis is essential for producing enantiomerically pure compounds. Chiral phosphoric acids (CPAs) have become prominent Brønsted acid organocatalysts for a wide range of asymmetric transformations. rsc.orgfrontiersin.org

CPAs can act as bifunctional catalysts, utilizing both their Brønsted acidic and basic sites to form a well-organized hydrogen-bonding network with the electrophile and nucleophile. frontiersin.org This organization within the transition state effectively controls the stereochemical outcome of the reaction.

One notable application of CPAs is in the asymmetric reductive amination of ketones. In the presence of a CPA catalyst and a suitable hydrogen source, such as a Hantzsch ester, prochiral ketones can be converted to chiral amines with high yields and excellent enantioselectivities. e3s-conferences.org This method is particularly relevant for the synthesis of chiral cyclohexanamines.

Moreover, CPAs have been successfully employed in kinetic resolutions . For instance, the asymmetric acylation of 6-NH2-substituted uracils with achiral azlactones, catalyzed by a CPA, allows for the efficient resolution of a broad range of substrates with high enantioselectivity. rsc.org The principles of this strategy can be adapted for the resolution of racemic cyclohexanamine derivatives.

The combination of photoredox catalysis with CPA catalysis has also been explored. An asymmetric version of the [4+2] cycloaddition of benzocyclobutylamines has been preliminarily investigated, demonstrating that the incorporation of a CPA can lead to moderate to good enantioselectivity while maintaining excellent diastereoselectivity. rsc.orgresearchgate.net

Introduction and Manipulation of the Benzyloxy Moiety

The benzyloxy group serves as a crucial protecting group for the hydroxyl functionality and can be introduced through various synthetic methods.

Etherification Reactions (e.g., O-Alkylation) for Benzyloxy Installation

The most common method for installing a benzyloxy group is through an etherification reaction , often a Williamson ether synthesis. This involves the deprotonation of a hydroxyl group with a base, such as sodium hydride (NaH), followed by reaction with benzyl (B1604629) bromide. organic-chemistry.org For substrates sensitive to strongly basic conditions, milder bases like silver oxide (Ag2O) can be used to achieve more selective protection of one hydroxyl group in a diol. organic-chemistry.org

Alternatively, benzyl trichloroacetimidate (B1259523) can be used under acidic conditions to introduce the benzyl ether, which is advantageous for base-sensitive substrates. organic-chemistry.org More recently, 2-benzyloxy-1-methylpyridinium triflate has been developed as a reagent that allows for benzylation under neutral conditions. organic-chemistry.org

Iron(III) chloride has been shown to catalyze the reductive etherification of carbonyl compounds with triethylsilane and alkoxytrimethylsilane, providing a convenient route to benzyl ethers under mild conditions. organic-chemistry.org Furthermore, an iron(III) chloride-catalyzed symmetrical etherification of benzyl alcohols in the green and recyclable solvent propylene (B89431) carbonate has been developed. acs.org

Condensation-Reduction Sequences for Amines with Benzyloxy-Substituted Aldehydes

An alternative strategy for constructing the trans-4-(benzyloxy)cyclohexanamine (B123723) framework involves a condensation-reduction sequence . This typically begins with the condensation of an amine with a benzyloxy-substituted aldehyde.

For instance, the synthesis of 2-benzyl N-substituted anilines can be achieved through a catalyst- and additive-free reaction of (E)-2-arylidene-3-cyclohexenones with primary amines. This reaction proceeds via a sequential imine condensation–isoaromatization pathway. beilstein-journals.org

In the context of preparing the target molecule, a suitably protected aminocyclohexanone could be condensed with a benzyloxy-substituted aldehyde. The resulting intermediate would then be reduced to afford the desired product. The stereochemical outcome of the reduction step would be critical in establishing the trans-relationship between the amine and benzyloxy groups.

Amine Functionalization and Protecting Group Strategies

The amine group is a key functional handle that often requires protection during multi-step syntheses to prevent unwanted side reactions.

For example, a Boc group is stable under basic conditions but can be removed with acid, while a fluorenylmethyloxycarbonyl (Fmoc) group is base-labile. organic-chemistry.org This allows for selective manipulation of different amine groups within the same molecule.

In the synthesis of complex molecules, it is often desirable to employ synthetic routes that minimize the need for protecting groups by using highly selective reaction conditions. organic-chemistry.org However, when necessary, a well-planned protecting group strategy is indispensable. For instance, in peptide synthesis, the protection of the amine functionality is a fundamental requirement. researchgate.net

Functionalization of the amine group in cyclohexanamine derivatives can be achieved through various reactions, such as alkylation, acylation, and sulfonylation, to introduce diverse substituents and build molecular complexity. researchgate.netresearchgate.net

Synthesis of N-Protected Cyclohexanamine Derivatives (e.g., Benzyloxycarbonylamino)

The protection of the amine functionality is a crucial step in the multi-step synthesis of complex molecules to prevent its unwanted reactivity in subsequent reactions. A common and robust protecting group for amines is the benzyloxycarbonyl (Cbz or Z) group. The synthesis of N-protected this compound derivatives, such as benzyl (trans-4-(benzyloxy)cyclohexyl)carbamate, is typically achieved by reacting the parent amine with benzyl chloroformate in the presence of a base.

A general procedure involves the dropwise addition of benzyl chloroformate to a cooled solution of trans-4-(benzyloxy)cyclohexylamine and a base, such as triethylamine (B128534) or an aqueous solution of sodium carbonate, in a suitable solvent like diethyl ether or dichloromethane. The base neutralizes the hydrochloric acid generated during the reaction. The reaction mixture is typically stirred for several hours, and the N-Cbz protected product can be isolated and purified using standard techniques like extraction and crystallization. A related synthesis of cis (or trans)-4-(benzyloxycarbonyl)cyclohexylamine has been reported, highlighting the utility of this protective strategy lmaleidykla.lt.

Catalytic Hydrogenation for Amine Deprotection (e.g., Pd/C)

The removal of the benzyloxycarbonyl (Cbz) protecting group is frequently accomplished through catalytic hydrogenation, a clean and efficient method. Palladium on carbon (Pd/C) is a widely used catalyst for this transformation u-tokyo.ac.jporganic-chemistry.orgmdpi.com. The reaction is typically carried out under an atmosphere of hydrogen gas at atmospheric or elevated pressure u-tokyo.ac.jp.

In a typical procedure, the N-Cbz protected cyclohexanamine derivative is dissolved in a protic solvent such as methanol (B129727) or ethanol, and a catalytic amount of 10% Pd/C is added u-tokyo.ac.jpnih.gov. The mixture is then subjected to a hydrogen atmosphere, often by using a hydrogen-filled balloon or a hydrogenation apparatus u-tokyo.ac.jp. The reaction proceeds at room temperature and is monitored until completion. Upon completion, the catalyst is removed by filtration through a pad of celite, and the deprotected amine can be isolated by evaporation of the solvent u-tokyo.ac.jp. This method is highly effective for the deprotection of N-Cbz groups and is also applicable to the cleavage of benzyl ethers, although selectivity can sometimes be achieved organic-chemistry.orgresearchgate.net. The use of transfer hydrogenation reagents, such as ammonium (B1175870) formate, in conjunction with Pd/C also provides a mild and efficient alternative to using hydrogen gas nih.gov.

Formation of Substituted Urea (B33335) Derivatives from Cyclohexylamines

Substituted ureas are an important class of compounds with applications in medicinal chemistry and materials science. They can be readily synthesized from primary amines like this compound. The most common method involves the reaction of the amine with an isocyanate asianpubs.orgorganic-chemistry.orgnih.gov.

The synthesis of a substituted urea derivative from this compound can be achieved by reacting it with an appropriate isocyanate (R-N=C=O) in an inert solvent. The lone pair of the amine nitrogen attacks the electrophilic carbon of the isocyanate, leading to the formation of the urea linkage. This reaction is generally high-yielding and proceeds under mild conditions.

Alternatively, phosgene (B1210022) or its safer equivalents, such as triphosgene (B27547) or N,N'-carbonyldiimidazole (CDI), can be used to generate an isocyanate intermediate in situ from the amine, which then reacts with another amine to form an unsymmetrical urea nih.govresearchgate.net. The use of CDI is often preferred due to its lower toxicity nih.gov. Another approach involves the Curtius, Hofmann, or Lossen rearrangement of carboxylic acid derivatives to form an isocyanate, which can then be trapped by an amine to yield the desired urea nih.gov.

A general reaction for the formation of a substituted urea from this compound is depicted below:

Figure 1: General synthesis of a substituted urea derivative.

| Reagent 1 | Reagent 2 | Product |

| This compound | Phenyl isocyanate | 1-(trans-4-(Benzyloxy)cyclohexyl)-3-phenylurea |

| This compound | Methyl isocyanate | 1-(trans-4-(Benzyloxy)cyclohexyl)-3-methylurea |

Cycloaddition Approaches for Azetidinone Formation with Cyclohexylamine

Azetidinones, also known as β-lactams, are a core structural motif in many important antibiotics. The Staudinger cycloaddition is a powerful method for the synthesis of β-lactams, involving the [2+2] cycloaddition of a ketene (B1206846) and an imine organic-chemistry.orgwikipedia.orgmdpi.com. An imine derived from a cyclohexylamine, such as this compound, can be utilized in this reaction to generate novel β-lactam structures.

The first step is the formation of the imine, which is typically achieved by the condensation of the primary amine with an aldehyde. The resulting imine is then reacted with a ketene, which can be generated in situ from an acyl chloride and a tertiary amine (e.g., triethylamine) mdpi.com. The nucleophilic nitrogen of the imine attacks the electrophilic carbonyl carbon of the ketene to form a zwitterionic intermediate. Subsequent ring closure of this intermediate yields the four-membered azetidinone ring organic-chemistry.orgnih.gov. The stereochemistry of the resulting β-lactam (cis or trans) is influenced by the substituents on both the imine and the ketene, as well as the reaction conditions nih.gov.

Figure 2: General scheme for the Staudinger cycloaddition.

| Imine Precursor (Amine) | Aldehyde | Ketene Precursor (Acyl Chloride) | Azetidinone Product |

| This compound | Benzaldehyde | Acetyl chloride | 1-(trans-4-(Benzyloxy)cyclohexyl)-4-phenylazetidin-2-one |

| This compound | 4-Methoxybenzaldehyde | Phenoxyacetyl chloride | 1-(trans-4-(Benzyloxy)cyclohexyl)-4-(4-methoxyphenyl)-3-phenoxyazetidin-2-one |

Advanced Cycloaddition Reactions in Functionalized Cyclohexylamine Synthesis

Modern synthetic chemistry has seen the development of advanced cycloaddition reactions that offer novel pathways to complex molecular structures. Photoredox catalysis, in particular, has emerged as a powerful tool for the construction of functionalized cyclohexylamines under mild conditions.

Photoredox-Catalyzed [4+2] Cycloadditions for Functionalized Cyclohexylamines

An innovative approach to synthesize highly functionalized cyclohexylamine derivatives involves an intermolecular [4+2] cycloaddition of benzocyclobutylamines with α-substituted vinyl ketones, which is enabled by photoredox catalysis rsc.orgrsc.orgresearchgate.netrsc.org. This method provides access to complex cyclohexylamine structures that are otherwise difficult to obtain rsc.org. The reaction is typically catalyzed by an iridium-based photocatalyst, such as Ir(dtbbpy)(ppy)2, under visible light irradiation nih.gov.

The proposed mechanism involves the photo-oxidation of the N-aryl cyclobutylamine (B51885) to form an amine radical cation. This intermediate then undergoes a C-C bond cleavage of the cyclobutane (B1203170) ring, driven by the release of ring strain, to generate a distonic radical cation. This species then engages in a formal [4+2] cycloaddition with the vinyl ketone to afford the functionalized cyclohexylamine product nih.gov. This process is characterized by its atom economy and redox-neutral nature rsc.org.

Investigations of Substrate Generality and Functional-Group Compatibility in Cycloadditions

The utility of the photoredox-catalyzed [4+2] cycloaddition is underscored by its broad substrate scope and good functional-group tolerance rsc.orgrsc.orgmdpi.com. Studies have demonstrated that a variety of N-cyclobutyl anilines and α-substituted vinyl ketones can participate in this transformation, delivering the desired cyclohexylamine derivatives in moderate to good yields and with excellent diastereoselectivities rsc.org.

The reaction tolerates a range of substituents on the aromatic ring of the N-cyclobutyl aniline (B41778), including methoxy (B1213986) and benzyloxy groups rsc.org. Similarly, the vinyl ketone component can bear various aryl and alkyl substituents. The functional group compatibility is a significant advantage, allowing for the synthesis of complex molecules without the need for extensive protecting group strategies. The reaction has been shown to be compatible with esters, ethers, and other common functional groups rsc.orgmdpi.com. This robustness makes the photoredox-catalyzed [4+2] cycloaddition a valuable tool for the synthesis of diverse libraries of functionalized cyclohexylamines for applications in drug discovery and materials science.

Table 1: Substrate Scope of Photoredox-Catalyzed [4+2] Cycloaddition of N-Cyclobutyl Anilines with Vinyl Ketones rsc.orgrsc.org

| N-Cyclobutyl Aniline Substituent | Vinyl Ketone Substituent | Product Yield (%) | Diastereomeric Ratio (dr) |

| 4-Methoxy | Phenyl | 68 | >20:1 |

| H | Phenyl | 60 | >20:1 |

| 4-Benzyloxy | Phenyl | 31 | 13:1 |

| 3,4-Dimethoxy | Phenyl | 55 | 15:1 |

| 4-Methoxy | 4-Chlorophenyl | 72 | >20:1 |

| 4-Methoxy | 2-Naphthyl | 65 | >20:1 |

| 4-Methoxy | Cyclohexyl | 58 | >20:1 |

| 4-Methoxy | tert-Butyl | 45 | >20:1 |

Reaction Mechanisms and Chemical Transformations Involving Trans 4 Benzyloxy Cyclohexanamine

Mechanistic Elucidation of Cyclohexylamine-Forming Reactions

The synthesis of cyclohexylamine (B46788) derivatives, including trans-4-(benzyloxy)cyclohexanamine (B123723), is most commonly achieved through the reductive amination of a corresponding cyclohexanone (B45756) or the catalytic hydrogenation of an aniline (B41778) precursor.

Reductive Amination: This widely used method involves the reaction of a carbonyl compound, in this case, 4-(benzyloxy)cyclohexanone (B28227), with an amine source in the presence of a reducing agent. researchgate.net The reaction typically proceeds in one pot through two key mechanistic steps:

Imine/Enamine Formation: The amine nucleophilically attacks the carbonyl carbon of the cyclohexanone. This is followed by dehydration to form a Schiff base (an imine) if a primary amine is used, or an enamine with a secondary amine. When ammonia (B1221849) is the nitrogen source for producing a primary amine like this compound, an imine intermediate is formed. organic-chemistry.org

Reduction: The C=N double bond of the imine is then reduced by a hydride-based reducing agent, such as sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN), to yield the final amine. researchgate.netorganic-chemistry.org The choice of reducing agent is critical; NaBH₃CN is particularly effective as it is selective for the protonated iminium ion over the ketone, minimizing the formation of the corresponding alcohol byproduct. researchgate.net

Catalytic Hydrogenation of Anilines: An alternative route involves the hydrogenation of an aromatic amine precursor. For this compound, this would involve the reduction of the benzene (B151609) ring of a substituted aniline. Catalysts based on rhodium and ruthenium are particularly effective for the hydrogenation of the aromatic ring of anilines to the corresponding cyclohexylamines. iitm.ac.ingoogle.com The reaction is typically carried out under hydrogen pressure at elevated temperatures. google.com This method can be highly stereoselective, with the choice of catalyst and reaction conditions (e.g., solvent, additives) influencing the final cis/trans ratio of the product. iitm.ac.in For instance, hydrogenation of aniline over a rhodium-on-alumina catalyst can yield cyclohexylamine with high selectivity. google.com

Analysis of Stereochemical Control in Reduction Reactions (e.g., Borohydride Reductions)

The stereochemistry of the final amine product is a critical aspect of its synthesis, with the trans isomer often being the desired product. The stereochemical outcome is largely determined during the reduction of an intermediate, such as 4-(benzyloxy)cyclohexanone or its corresponding oxime.

When reducing 4-(benzyloxy)cyclohexanone with a hydride reagent like sodium borohydride, the stereoselectivity is governed by the direction of the nucleophilic hydride attack on the carbonyl carbon. The cyclohexane (B81311) ring exists predominantly in a chair conformation. The bulky benzyloxy group will preferentially occupy the equatorial position to minimize steric strain.

The hydride can attack from two faces:

Axial Attack: The hydride approaches from the axial face, leading to the formation of an equatorial hydroxyl group.

Equatorial Attack: The hydride approaches from the more sterically hindered equatorial face, resulting in an axial hydroxyl group.

For many substituted cyclohexanones, axial attack is kinetically favored, leading to the equatorial alcohol, which would correspond to the cis product in this context (assuming subsequent conversion of the alcohol to the amine preserves stereochemistry). However, with very bulky reducing agents, such as lithium tri-sec-butylborohydride (L-Selectride), the reagent attacks from the less hindered axial face, leading to the axial alcohol and thus the trans product. rushim.ru

In the direct reductive amination of 4-(benzyloxy)cyclohexanone, the reduction of the intermediate imine is the stereochemistry-determining step. The stereochemical preference is influenced by a balance of steric and electronic factors. The bulky benzyloxy group in the equatorial position sterically hinders the equatorial approach of the reducing agent, favoring an axial attack. This results in the formation of the amine group in the equatorial position, yielding the thermodynamically more stable trans isomer.

The table below summarizes how different reaction conditions can influence the stereochemical outcome in the reduction of substituted cyclohexanones.

| Precursor | Reducing Agent/Catalyst | Predominant Product Stereochemistry | Rationale |

| 4-tert-Butylcyclohexanone | Li(s-Bu)₃BH | Axial alcohol (trans-diol precursor) | The very bulky reagent attacks from the less-hindered axial face. rushim.ru |

| 4-tert-Butylcyclohexanone | NaBH₄ / Methanol (B129727) | Equatorial alcohol (cis-diol precursor) | The smaller reagent can undergo preferential axial attack. rushim.rubeilstein-journals.org |

| 4-Substituted Cyclohexanone | Rhodium/Ruthenium Catalysts (Reductive Amination) | cis-Cyclohexylamine | One-step reaction in ethanolic ammonia at high pressure favors the cis-isomer. google.com |

| Cyclohexanone Oxime | NaBH₄ / LiBr | Cyclohexylamine | Reduction of oxime to amine. Stereoselectivity depends on substrate and conditions. researchgate.net |

Nucleophilic Substitution Reactions in Cyclohexane Systems (e.g., SN2)

The cyclohexane framework of this compound imposes significant conformational constraints on nucleophilic substitution reactions. The SN2 reaction, which proceeds via a backside attack, has stringent stereoelectronic requirements. msu.edu For an SN2 reaction to occur on a cyclohexane ring, the nucleophile, the carbon atom undergoing substitution, and the leaving group must be in an anti-periplanar arrangement. slideshare.net

In a chair conformation, this means that for a leaving group in an equatorial position, the nucleophile must approach along the plane of the ring, which is sterically hindered. For a leaving group in an axial position, the nucleophile can readily attack from the opposite axial face. Consequently, axial substituents are generally more reactive in SN2 reactions than their equatorial counterparts. slideshare.net

In the case of this compound, both the amino and benzyloxy groups are in stable equatorial positions. Direct SN2 displacement of the amino group is not feasible as it is a very poor leaving group. However, if the amino group were converted into a good leaving group (e.g., a tosylate after acylation and reduction, or via diazotization), its equatorial position would make it relatively unreactive towards SN2 substitution. The molecule would first need to undergo a ring-flip to place the leaving group in a more reactive axial position, an energetically unfavorable process due to the bulky benzyloxy group being forced into an axial orientation.

Neighboring group participation can also influence substitution reactions. acs.org While the amino group itself can participate, the benzyloxy group at the C-4 position is generally too far to directly participate in substitutions at C-1. nih.gov The solvent also plays a crucial role, with nonpolar solvents often favoring SN2 pathways and polar solvents favoring SN1 pathways, which involve a planar carbocation intermediate and typically result in a mixture of stereoisomers. acs.org

Transformations and Reactivity of the Aminocyclohexane Ring and Benzyloxy Group

The reactivity of this compound is characterized by the independent transformations of its amino and benzyloxy functional groups.

Reactivity of the Benzyloxy Group: The benzyloxy group primarily serves as a protecting group for the hydroxyl functionality. Its most common and significant transformation is its removal through catalytic hydrogenation, a reaction known as debenzylation.

Hydrogenolysis: This reaction involves hydrogen gas (H₂) and a palladium-on-carbon (Pd/C) catalyst. lmaleidykla.lt The benzyl (B1604629) C-O bond is cleaved, yielding trans-4-aminocyclohexanol (B47343) and toluene (B28343) as a byproduct. This deprotection strategy is widely used in organic synthesis due to its efficiency and the mild conditions required.

Reactivity of the Aminocyclohexane Ring: The primary amine on the cyclohexane ring is a nucleophilic and basic center, allowing for a variety of classical amine transformations.

Acylation: The amine readily reacts with acyl chlorides or anhydrides to form amides. This is a common strategy to protect the amine group or to synthesize more complex molecules.

Alkylation: The amine can be alkylated using alkyl halides. However, this reaction is often difficult to control and can lead to over-alkylation, producing secondary and tertiary amines, and even quaternary ammonium (B1175870) salts. Reductive amination provides a more controlled method for N-alkylation. organic-chemistry.org

Phosphorylation: The amine can react with phosphorus-containing electrophiles. For example, it can react with dichloro-N-bis(2-chloroethyl)amidophosphate to form N-phosphorylated derivatives, which have been explored in medicinal chemistry. lmaleidykla.lt

These transformations highlight the utility of this compound as a versatile building block in the synthesis of more complex chemical structures, particularly in pharmaceutical research where the aminocyclohexanol scaffold is prevalent. rsc.org

Applications of Trans 4 Benzyloxy Cyclohexanamine As a Synthetic Building Block

Intermediacy in the Synthesis of Complex Organic Molecules

In the multi-step construction of complex organic molecules, synthetic intermediates are the molecular compounds formed at each stage of the process. rroij.com Trans-4-(Benzyloxy)cyclohexanamine (B123723) is a key example of such an intermediate, providing a pre-formed cyclohexylamine (B46788) core that can be elaborated upon. Its utility stems from the differential reactivity of its amine and benzyloxy groups. The amine group can readily undergo a variety of transformations, such as acylation, alkylation, and sulfonylation, to introduce new functional groups and build molecular complexity.

The synthesis of highly functionalized cyclohexylamine derivatives is a significant area of research, as these motifs are present in many biologically active compounds. rsc.org For instance, the development of stereoselective synthetic methods, such as photoredox-catalyzed cycloadditions, allows for the creation of complex cyclohexylamine structures with precise control over stereochemistry. rsc.org While not directly employing this compound, these methods highlight the importance of the cyclohexylamine scaffold in accessing intricate molecular targets. rsc.org The presence of the benzyloxy group in this compound offers a stable ether linkage that can be carried through multiple synthetic steps and later deprotected, typically by hydrogenolysis, to reveal a hydroxyl group for further functionalization. This strategic use of a protecting group is a cornerstone of modern organic synthesis. rroij.com

The enantioselective synthesis of complex nitrogen-containing heterocyclic compounds, such as 1-azabicyclic rings, further illustrates the importance of chiral amine building blocks. nih.gov Although these specific examples may not start from this compound, they underscore the value of intermediates that provide defined stereochemical and functional features for the assembly of complex natural products and pharmaceutical agents. nih.gov

Construction of Diverse Cyclohexyl- and Benzyloxy-Containing Scaffolds

A molecular scaffold is the core structure of a molecule to which various functional groups can be attached. This compound provides a robust scaffold containing both a cyclohexane (B81311) ring and a benzyloxy group. This pre-existing framework is advantageous for the synthesis of new chemical entities, particularly in the field of medicinal chemistry. The cyclohexane ring provides a three-dimensional element, which is increasingly recognized as important for biological activity, while the benzyloxy group can be used to modulate properties such as lipophilicity or to introduce a point of interaction with a biological target.

Research into lead-oriented synthesis focuses on the efficient preparation of libraries of diverse, three-dimensional compounds for biological screening. whiterose.ac.uk The synthesis of shape-diverse molecular scaffolds is a key aspect of this approach. whiterose.ac.uk Methodologies such as the C-H arylation of cyclic amines have been developed to create a range of arylated intermediates that can then be cyclized to generate diverse scaffold libraries. whiterose.ac.uk this compound is an ideal substrate for such transformations, allowing for the introduction of aryl groups at various positions on the cyclohexane ring, leading to a wide variety of new scaffolds.

The following table lists several commercially available building blocks that, like this compound, contain the cyclohexyl and benzyloxy motifs and can be used in the construction of diverse molecular scaffolds.

| Compound Name | CAS Number | Molecular Formula |

| This compound | 98454-39-8 | C13H19NO |

| trans-4-(Benzyloxy)cyclohexane-1-carboxylic acid | 1558003-77-2 | C14H18O3 |

| (1R,2R)-2-(Benzyloxy)cyclohexanamine hydrochloride | 1010811-75-2 | C13H20ClNO |

| trans-2-(Benzyloxy)cyclohexanamine | 98454-43-4 | C13H19NO |

| trans-4-(Benzyloxycarbonylamino)cyclohexylamine | 149423-77-8 | C14H20N2O2 |

This table is generated based on data from various chemical supplier catalogs and databases. bldpharm.comthermofisher.comachemblock.combldpharm.combldpharm.com

Role in the Development of Chemical Libraries for Research

Chemical libraries are large collections of distinct chemical compounds used in high-throughput screening to identify new drug leads and biological probes. The development of these libraries often relies on diversity-oriented synthesis, which aims to create a wide range of molecular structures from a common starting material. mdpi.com this compound is an excellent starting point for such syntheses due to its two orthogonal functional groups.

The amine group can be readily derivatized using a wide range of reactants, such as carboxylic acids, sulfonyl chlorides, and isocyanates, to create a library of amides, sulfonamides, and ureas. This process can be automated and performed in parallel to rapidly generate a large number of compounds. The benzyloxy group can be retained to provide a common structural feature across the library, or it can be cleaved and the resulting alcohol can be further derivatized to introduce another level of diversity.

The synthesis of novel compounds based on a central core, such as a triazine, for the discovery of new therapeutic agents is a common strategy in medicinal chemistry. google.com Similarly, this compound can serve as a core structure to which various substituents are added to explore the structure-activity relationships of a particular class of compounds. This approach is crucial for optimizing the biological activity and physicochemical properties of potential drug candidates. The creation of libraries of diverse chemical probes is also essential for exploring biological systems, and efficient synthetic approaches are needed to generate these libraries. whiterose.ac.uk

Utilization in Solid-Phase Synthetic Methodologies for Peptide and Oligonucleotide Derivatives

Solid-phase synthesis is a powerful technique for the preparation of peptides and oligonucleotides. google.comrsc.org In this method, the growing polymer chain is attached to an insoluble solid support, which facilitates the purification process by simply washing away excess reagents and by-products. google.com The primary amine of this compound makes it a suitable building block for incorporation into peptide or peptidomimetic structures using solid-phase techniques.

In solid-phase peptide synthesis (SPPS), the amine of this compound can be protected with a suitable protecting group, such as Fmoc (fluorenylmethyloxycarbonyl), and the resulting molecule can then be coupled to a growing peptide chain on a solid support. Alternatively, the amine can be used as an anchoring point to attach the molecule to the solid support resin. The benzyloxy group provides a stable, protected hydroxyl functionality that can be deprotected at a later stage to allow for further modification, such as glycosylation or phosphorylation, or to act as a surrogate for a serine or threonine side chain.

The use of building blocks with unique structural features is important for creating peptide-based drugs with enhanced properties, such as increased stability or improved binding affinity. chemimpex.com A related compound, trans-4-(benzyloxycarbonylamino)cyclohexanecarbaldehyde, is noted for its use in the synthesis of peptide-based drugs, highlighting the utility of the benzyloxy-protected cyclohexyl scaffold in this area. chemimpex.com The conformational constraint provided by the trans-cyclohexane ring in this compound can be beneficial in designing peptidomimetics with well-defined three-dimensional structures.

Computational and Theoretical Investigations

Molecular Modeling and Ligand Design for Cyclohexanamine-Derived Compounds

Molecular modeling and ligand design are crucial in the development of new therapeutic agents. For cyclohexanamine derivatives, these computational techniques help in understanding how modifications to the core structure influence their biological activity.

One area of focus has been the design of inhibitors for various enzymes and receptors. For instance, in the development of STAT3 inhibitors, the (4-cyclohexyl)benzyl moiety was found to be a significant substructure that improved activity. nih.govacs.org Computational studies explored replacing the cyclohexyl group with other cyclic systems, such as tetrahydropyran (B127337) (THP), to enhance physicochemical properties like solubility. nih.govacs.org While some THP analogs showed comparable or moderately improved potency, others with piperidine (B6355638) or different THP substitutions led to decreased activity, highlighting the nuanced role of the cyclic scaffold. nih.govacs.org

In the design of PIM-1 kinase inhibitors, the cyclohexanamine moiety is a key component of the ligand structure. researchgate.net Computational models of the protein-ligand interactions are essential for designing derivatives with improved potency and selectivity. researchgate.net Similarly, in the development of mitofusin activators for treating neurodegenerative diseases, rational design of 6-phenylhexanamide (B1615602) derivatives led to a 4-hydroxy cyclohexyl analog with good oral bioavailability. nih.gov

The following table summarizes examples of cyclohexanamine-derived compounds and the insights gained from molecular modeling and ligand design:

| Compound/Scaffold | Target | Key Findings from Modeling and Design |

| S3I-201.1066 | STAT3 | The (4-cyclohexyl)benzyl moiety improved activity by 3-fold. nih.govacs.org |

| BP-1-102, SH4-54, SH5-07 | STAT3 | Incorporation of the (4-cyclohexyl)benzyl substructure is important for activity. nih.govacs.org |

| 6-phenylhexanamide derivatives | Mitofusin (MFN) | A 4-hydroxy cyclohexyl analog showed enhanced potency and oral bioavailability. nih.gov |

| SKI-O-068 | PIM-1 Kinase | The cyclohexanamine moiety is a critical part of the inhibitor's scaffold. researchgate.net |

Development and Refinement of Pharmacophore Models for Cyclohexyl Scaffolds

Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of chemical features required for a molecule's biological activity. For compounds containing a cyclohexyl scaffold, pharmacophore models help in understanding the spatial requirements for optimal interaction with a biological target.

The development of these models typically involves analyzing a set of known active and inactive molecules to extract the key features, such as hydrogen bond donors, acceptors, hydrophobic regions, and aromatic rings. researchgate.netfrontiersin.org For instance, in the development of thyrotropin-releasing hormone (TRH) analogs, a cyclohexyl ring system was successfully used to attach key pharmacophoric groups, resulting in a compound with high activity. uniroma1.it

Pharmacophore models are also instrumental in "scaffold hopping," a strategy used to discover novel chemical structures with similar biological activity to known compounds. uniroma1.itresearchgate.net By defining the essential features in a 3D pharmacophore, researchers can search large chemical databases for new scaffolds that match these requirements. uniroma1.it This approach has been successfully applied to various targets, demonstrating the versatility of the cyclohexyl scaffold in mimicking different chemical motifs while retaining biological function. uniroma1.it

Key features often identified in pharmacophore models involving cyclohexyl scaffolds include:

Hydrophobic Core: The cyclohexyl ring itself often serves as a bulky, hydrophobic anchor that fits into a corresponding pocket on the target protein.

Substituent Attachment Points: The conformational properties of the cyclohexyl ring dictate the spatial orientation of substituents, which can be critical for interacting with specific residues in the binding site.

Structure-Activity Relationship (SAR) Studies on Cyclohexyl Moieties in Chemical Scaffolds

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific structural modifications of a molecule affect its biological activity. For compounds containing a cyclohexyl moiety, SAR studies have been instrumental in optimizing their potency, selectivity, and pharmacokinetic properties.

A recurring theme in the SAR of cyclohexyl-containing compounds is the impact of the ring's conformation and substitution pattern. For example, in a series of STAT3 inhibitors, replacing a lipophilic cyclohexyl group with a tetrahydropyran (THP) ring was explored to improve solubility. nih.gov While some THP-containing analogs maintained or even slightly improved potency, others showed reduced activity, indicating a sensitive dependence on the nature of the cyclic group. nih.govacs.org

In another study on anti-opportunistic infection agents, replacing a phenyl ring with a cyclohexyl ring in a benzylthioquinolinium iodide scaffold resulted in potent activity against Cryptococcus neoformans but not other fungi, demonstrating that the cyclohexyl group can confer target selectivity. nih.gov

The table below presents SAR findings for various chemical scaffolds incorporating a cyclohexyl moiety:

| Chemical Scaffold | Biological Target/Activity | Key SAR Findings Related to the Cyclohexyl Moiety |

| Benzylthioquinolinium Iodide | Anti-fungal | Replacement of a phenyl ring with a cyclohexyl ring led to potent and selective activity against C. neoformans. nih.gov |

| Carboxylic Acid-based STAT3 Inhibitors | STAT3 | Substitution of the cyclohexyl group with heterocycles like THP or piperidine had varied effects on activity, with some analogs showing improved properties and others reduced potency. nih.govacs.org |

| Phenyldihydropyrazolones | Trypanosoma cruzi | Introduction of a methyl-cyclohexyl group resulted in moderate activity. frontiersin.org |

| Mitofusin Activators | Mitofusin | The trans-4-hydroxy cyclohexyl isomer was found to be exclusively active, highlighting the importance of stereochemistry. nih.gov |

These studies underscore the importance of the cyclohexyl moiety as a versatile scaffold in drug design. Its conformational flexibility and the ability to introduce substituents in well-defined spatial orientations allow for fine-tuning of a molecule's interaction with its biological target.

Theoretical Calculations of Reaction Pathways and Conformational Analysis

Theoretical calculations, particularly those based on Density Functional Theory (DFT), provide a powerful means to investigate the reaction mechanisms and conformational preferences of molecules like trans-4-(benzyloxy)cyclohexanamine (B123723). These computational methods allow for the exploration of reaction pathways, the identification of transition states and intermediates, and the prediction of the most stable conformations.

Reaction Pathways:

DFT calculations have been employed to study the aminolysis of cyclic carbonates by amines, including cyclohexylamine (B46788). scispace.com These studies have revealed that the reaction mechanism can differ depending on the nature of the amine (aromatic vs. aliphatic) and the presence of a catalyst. scispace.com For instance, in the guanidine-catalyzed ring-opening of propylene (B89431) carbonate, the catalyst's ability to act as both a proton donor and acceptor was shown to be crucial for its high catalytic activity. scispace.com

Similarly, theoretical calculations can be used to model the reductive amination of cyclohexanones to produce cyclohexylamines. mdpi.comresearchgate.net These models can help in understanding the role of the catalyst, the solvent, and the reaction conditions in determining the product yield and selectivity. researchgate.net

Conformational Analysis:

The conformational preferences of cyclohexyl derivatives are critical to their biological activity. The chair conformation is generally the most stable for a cyclohexane (B81311) ring. For substituted cyclohexanes, the substituents can occupy either axial or equatorial positions. The relative stability of different conformers is determined by steric interactions, particularly 1,3-diaxial interactions, which are destabilizing. libretexts.org

For this compound, the trans configuration means that the benzyloxy and amino groups are on opposite sides of the ring. In the most stable chair conformation, both of these bulky substituents would be expected to occupy equatorial positions to minimize steric hindrance. libretexts.org Theoretical calculations can be used to precisely determine the energy differences between various conformations and to predict the most populated conformer in solution. researchgate.net

The stereochemistry of substituted cyclohexanes has been shown to be crucial for their biological activity. For example, in a study of mitofusin activators, only the trans-4-hydroxy cyclohexyl isomer was found to be active, while the cis isomer was not. nih.gov This highlights the importance of the precise three-dimensional arrangement of substituents on the cyclohexyl ring for effective interaction with the biological target.

Advanced Research and Future Perspectives

Innovations in Stereocontrolled Synthesis of Cyclohexanamine Derivatives

The precise control of stereochemistry in the synthesis of cyclohexanamine derivatives is paramount for developing effective therapeutic agents. Researchers have recently pioneered several innovative strategies to achieve high levels of stereocontrol.

One significant advancement is the use of visible-light-enabled photoredox catalysis. An unprecedented intermolecular [4+2] cycloaddition of benzocyclobutylamines with α-substituted vinylketones has been developed, providing facile access to highly functionalized cyclohexylamine (B46788) derivatives. rsc.orgnih.gov This method is noted for its excellent diastereoselectivity, broad functional-group tolerance, and mild reaction conditions. rsc.orgnih.gov A preliminary investigation into an asymmetric version by incorporating a chiral phosphoric acid catalyst also showed promising results, achieving moderate to good enantioselectivity. rsc.org

Biocatalysis offers another powerful route for stereocontrolled synthesis. In a notable example, prochiral bicyclic diketones were converted into single diastereomers of 3-substituted cyclohexylamine derivatives through a three-step biocatalytic cascade. researchgate.net This process utilizes a C-C hydrolase to set the first chiral center, followed by lipase-catalyzed esterification and subsequent amination with an ω-transaminase to establish the second chiral center. researchgate.net Depending on the choice of transaminase, both cis- and trans-diastereomers can be obtained in optically pure forms. researchgate.net

Palladium-catalyzed reactions have also been instrumental in the stereocontrolled synthesis of these structures. A convergent and stereoselective synthesis for 3-arylcyclohexylamines was developed starting from cyclohexenone. beilstein-journals.org The process involves a palladium-catalyzed 1,4-conjugate addition of an arylboronic acid, followed by a highly diastereoselective reduction of the resulting ketone and conversion to the amine. beilstein-journals.org This approach allows for the introduction of diverse aryl groups with excellent control over the diastereomeric outcome. beilstein-journals.org Similarly, Pd-catalyzed intermolecular carboamination reactions of alkenyl triflates have been used to synthesize amino-substituted alkylidenecyclopentanes with generally high diastereoselectivity. umich.edu

Table 1: Comparison of Modern Stereocontrolled Synthesis Methods for Cyclohexanamine Derivatives This table is interactive. You can sort and filter the data.

| Method | Key Features | Stereoselectivity Achieved | Key Reagents/Catalysts | Ref |

|---|---|---|---|---|

| Photoredox Catalysis | [4+2] cycloaddition, mild conditions, atom economy. | Excellent diastereoselectivity (>20:1 dr). Moderate to good enantioselectivity with chiral acid. | Visible light, photoredox catalyst, chiral phosphoric acid. | rsc.orgnih.gov |

| Biocatalytic Cascade | Three-step enzymatic process, high optical purity. | Access to single diastereomers (both cis and trans). | C-C hydrolase, lipase, ω-transaminase. | researchgate.net |

| Palladium-Catalyzed Arylation | Convergent synthesis, introduces aryl groups. | Excellent diastereoselectivity (>99% by 1H NMR). | Pd(II) catalyst, arylboronic acids, hydride source. | beilstein-journals.org |

| Palladium-Catalyzed Carboamination | Intermolecular reaction of alkenyl triflates. | Generally high diastereoselectivity. | Pd catalyst, amine nucleophiles, (S)-tBuPhox ligand for enantioselectivity. | umich.edu |

Expanding the Scope of Chemical Transformations for Benzyloxy-Substituted Cyclohexylamines

The benzyloxy group, often employed as a protecting group for hydroxyl functionalities, and the related benzyloxycarbonyl (Cbz) group, used for protecting amines, offer versatile handles for further chemical modification. Research has focused on leveraging these groups in novel chemical transformations.

The benzyloxycarbonyl protecting group is particularly useful. For instance, cis- and trans-4-(benzyloxycarbonyl)cyclohexylamine have been used as key starting materials in the synthesis of N-phosphorylated derivatives of bis(2-chloroethyl)amine. lmaleidykla.lt In this synthesis, the benzyloxycarbonyl-protected cyclohexylamine is reacted with dichloro-N-bis(2-chloroethyl)amidophosphate in a nucleophilic displacement reaction. lmaleidykla.lt The resulting benzyloxycarbonyl-protected triamidophosphates can then be subjected to hydrogenolysis using a Pd/C catalyst to cleave the benzyloxycarbonyl group, yielding the corresponding carboxylic acid derivatives in quantitative yields. lmaleidykla.lt

Furthermore, Cbz-protected amines, including derivatives of cyclohexylamine, are valuable precursors in one-pot syntheses of unsymmetrical ureas and carbamates. rsc.org This highlights the utility of the benzyloxycarbonyl group not just as a protecting element but as an active participant in building more complex molecular architectures. For example, Cbz-protected 1,2,3,4-tetrahydroisoquinoline (B50084) has been reacted with cyclohexylamine to produce N-cyclohexyl-3,4-dihydroisoquinoline-2(1H)-carboxamide. rsc.org The phenacyl group is another photoremovable protecting group that has been used to release amines like cyclohexylamine upon irradiation, finding application in the photogeneration of bases in films. acs.org

Integration of Advanced Computational Chemistry in Rational Design of Chemical Entities

The synergy between synthetic organic chemistry and computational methods has become a cornerstone of modern drug discovery and materials science. Computational chemistry provides powerful tools for the rational design of novel chemical entities, including complex structures like substituted cyclohexylamines.

Computational approaches are widely used in medicinal chemistry to design new bioactive compounds and to understand their interactions with biological targets like enzymes. unizg.hr For instance, in the development of novel polyphenol oxidase (PPO) inhibitors, molecular docking simulations were used to predict the binding poses of synthesized dihydropyridine (B1217469) [2,3-d] pyrimidines within the enzyme's active site. researchgate.net These simulations help identify crucial molecular interactions, such as hydrogen bonds and various π-interactions, that contribute to the inhibitory potency of the designed molecules. researchgate.net

Structure-based design and optimization are central to projects targeting specific enzymes. barry.edu Computational tools are employed to explore fundamentals of medicinal chemistry through pharmacophore design and molecular docking, which are essential for developing molecules with improved activity and selectivity. barry.edu These computational studies can predict how modifications to a scaffold, such as the cyclohexylamine ring, will affect binding affinity and other pharmaceutically relevant properties, thereby guiding synthetic efforts toward the most promising candidates. researchgate.net While significant progress has been made, challenges in predicting regiochemistry and stereochemistry with high accuracy remain an active area of research. nih.gov

Table 2: Applications of Computational Chemistry in the Design of Bioactive Molecules This table is interactive. You can sort and filter the data.

| Computational Technique | Application | Insights Gained | Ref |

|---|---|---|---|

| Molecular Docking | Predicting ligand-protein binding modes. | Identification of key amino acid interactions, binding energies, and inhibitory potential. | researchgate.netbarry.edu |

| Pharmacophore Design | Identifying essential structural features for biological activity. | Guiding the synthesis of new derivatives with enhanced potency and selectivity. | barry.edu |

| Reaction Mechanism Investigation | Elucidating pathways of thermal or photochemical reactions. | Understanding reaction feasibility and predicting potential side products. | unizg.hr |

| Molecular Electrostatic Potential (MEP) | Analyzing charge distribution and intermolecular interactions. | Insights into non-covalent interactions that stabilize ligand-receptor complexes. | researchgate.net |

Interdisciplinary Research at the Interface of Organic Synthesis and Computational Chemistry

The collaboration between organic synthesis and computational chemistry has created a powerful paradigm for scientific discovery. This interdisciplinary approach allows researchers to design, synthesize, and evaluate complex molecules with greater efficiency and precision.

Modern research programs frequently combine synthetic chemistry with computational drug design from the outset. Projects aimed at creating novel therapeutics often involve teams with expertise in both organic synthesis and computational modeling. barry.edujobs.ac.uk For example, the design of new photoactivatable probes for chemical biology applications requires synthetic chemists to create novel molecules and photocatalysts, while computational analysis can help predict their properties and guide the design process. jobs.ac.uk

Physical-organic chemistry studies leverage this interface to develop new conceptual frameworks for understanding reaction mechanisms in condensed phases. unizg.hr Computational methods are used to investigate reaction pathways, while experimental work provides validation and new systems for study. This iterative cycle of prediction and experimentation accelerates the development of new synthetic methods and our fundamental understanding of chemical reactivity. unizg.hrrutgers.edu The ultimate goal of this synergy is to create a more streamlined process for the development of everything from "smart" drugs to new materials, where computational analysis can accurately predict viable synthetic pathways for complex targets, reducing the empirical effort required in the lab. unizg.hrnih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for trans-4-(benzyloxy)cyclohexanamine, and how is its structural integrity confirmed?

- Methodology : The compound can be synthesized via nucleophilic substitution or reductive amination. For example, reacting 4-(benzyloxy)cyclohexanone with ammonia under hydrogenation conditions using a palladium catalyst . Structural confirmation requires a combination of techniques:

- NMR spectroscopy : Analyze proton splitting patterns to confirm the trans configuration (axial vs. equatorial substituents on the cyclohexane ring) .

- HPLC/MS : Verify purity (>95% as per industrial standards) and molecular weight .

- Polarimetry or chiral chromatography : Resolve enantiomeric purity if applicable .

Q. How should researchers handle and store this compound to ensure stability?

- Guidelines :

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at -20°C to prevent oxidation or hydrolysis .

- Handling : Use glove boxes or fume hoods with PPE (nitrile gloves, lab coats) to avoid skin/eye contact. Avoid exposure to moisture or strong acids/bases .

Q. What safety protocols are critical when working with this compound?

- Safety Measures :

- Ventilation : Ensure lab airflow exceeds 12 air changes/hour to minimize vapor accumulation .

- Emergency Procedures : Use eye wash stations and safety showers immediately upon contact. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve cis/trans isomerization during synthesis or purification?

- Strategies :

- Chromatographic separation : Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to isolate trans isomers .

- Crystallization : Leverage differential solubility of isomers in solvents like hexane/ethyl acetate mixtures .

- Dynamic resolution : Employ enzymes (e.g., lipases) to selectively modify one isomer, enabling kinetic separation .

Q. What methodologies optimize the synthesis of this compound derivatives for biological activity screening?

- Approach :

- Urea/amide formation : React with aryl carbamates under anhydrous conditions (e.g., pyridine, 80°C) to generate urea derivatives, as demonstrated in kinase inhibitor studies .

- Structure-Activity Relationship (SAR) : Introduce substituents (e.g., trifluoromethyl, halogen) at the benzyloxy group to modulate lipophilicity and target binding .

- Biological assays : Use in vitro models (e.g., DNA damage assays via comet tests) to evaluate genotoxicity or anticancer potential .

Q. How should researchers address contradictory data in biological activity studies of this compound derivatives?

- Troubleshooting :

- Purity validation : Re-analyze compounds via HPLC-MS to rule out impurities >2% that may skew results .

- Isomer cross-contamination : Re-examine NMR spectra for minor cis isomer peaks (<5%) that could alter biological responses .

- Assay conditions : Standardize cell lines, incubation times, and solvent controls (e.g., DMSO concentration ≤0.1%) to minimize variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.